Fmoc-L-2-Fluoro-4-chlorophe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFIDCGQXZES-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-2-Fluoro-4-chlorophenylalanine chemical structure and properties

An In-Depth Technical Guide to Fmoc-L-2-Fluoro-4-chlorophenylalanine: Structure, Properties, and Application in Peptide Synthesis

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone for developing novel therapeutics with enhanced properties. Among these, halogenated amino acids have garnered significant attention for their ability to modulate the biological and physical characteristics of peptides. This guide provides a comprehensive technical overview of Fmoc-L-2-Fluoro-4-chlorophenylalanine, a key building block in the synthesis of modified peptides. We will delve into its chemical architecture, physicochemical properties, and its strategic implementation in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of this compound in their work.

Chemical Structure and Physicochemical Properties

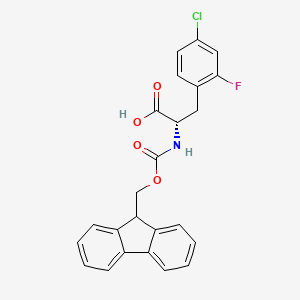

Fmoc-L-2-Fluoro-4-chlorophenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a fluorine atom at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is fundamental to its application in modern peptide synthesis.

Molecular Structure

The unique arrangement of the halogen atoms and the bulky Fmoc group imparts specific conformational constraints and electronic properties to the molecule, which can, in turn, influence the structure and function of the resulting peptide.

Caption: Chemical structure of Fmoc-L-2-Fluoro-4-chlorophenylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-2-Fluoro-4-chlorophenylalanine is presented in the table below. These properties are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1217789-59-7 | [1] |

| Molecular Formula | C₂₄H₁₉ClFNO₄ | [1] |

| Molecular Weight | 439.86 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]D25 = -58 ± 1 ° (c=1 in DMF) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to the strategy of Solid-Phase Peptide Synthesis (SPPS).[2] Its popularity stems from its stability towards acids and its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the Fmoc deprotection steps.[4]

The deprotection mechanism proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base.[4][5] This results in the formation of a dibenzofulvene-piperidine adduct and the release of the free amine of the peptide, ready for the next coupling cycle.[5] The generation of dibenzofulvene, which has a strong UV absorbance, can be monitored spectrophotometrically to quantify the extent of the deprotection reaction.[2]

Caption: Fmoc deprotection mechanism in SPPS.

The Influence of Halogenation on Phenylalanine

The introduction of fluorine and chlorine atoms onto the phenyl ring of phenylalanine has profound effects on its properties, which are conferred to the peptides into which it is incorporated.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation. This can increase the in vivo half-life of peptide-based drugs.[6]

-

Modulation of Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Altered Electronic Properties: The high electronegativity of fluorine and chlorine can alter the electronic distribution of the aromatic ring. This can influence cation-π interactions, which are crucial for many protein-ligand binding events. For instance, a penta-fluorinated phenylalanine has a significantly reduced cation-π binding potential compared to native phenylalanine.[7]

-

Conformational Constraints: The steric bulk of the halogen atoms can restrict the rotational freedom of the phenyl ring, leading to a more defined peptide conformation. This can be advantageous in designing peptides with high affinity and selectivity for their biological targets.

Fluorinated amino acids are also valuable tools in biochemical and biophysical studies. For example, 4-fluoro-L-phenylalanine can be used as a probe in ¹⁹F-NMR studies to determine the solvent accessibility of specific residues within a polypeptide.[8][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-Fluoro-4-chlorophenylalanine is primarily used as a building block in Fmoc-based SPPS.[1][10] This methodology allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[11]

General SPPS Cycle

The incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into a growing peptide chain follows the standard SPPS cycle, which consists of three main steps: deprotection, activation and coupling, and washing.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

The following is a representative protocol for the incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into a peptide sequence using manual SPPS. This protocol is a self-validating system, with washing steps ensuring the removal of excess reagents and byproducts before proceeding to the next chemical transformation.

Materials:

-

Fmoc-L-2-Fluoro-4-chlorophenylalanine

-

Resin with a free amino group (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling agent (e.g., HCTU - O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[12]

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-2-Fluoro-4-chlorophenylalanine (3-5 equivalents relative to the resin loading) and the coupling agent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[13]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

-

Choice of Coupling Agent: HCTU is a highly efficient coupling agent that minimizes racemization, which is particularly important for maintaining the stereochemical integrity of the chiral amino acid.[12]

-

Use of Base in Coupling: A non-nucleophilic base like DIPEA is used to neutralize the protonated amine on the resin and to facilitate the activation of the carboxylic acid of the incoming amino acid without causing premature deprotection of the Fmoc group.

-

TFA in Cleavage: Trifluoroacetic acid is a strong acid that effectively cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups in a single step.[13] The scavengers (TIS and water) are included to quench reactive cationic species that are generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[]

Conclusion

Fmoc-L-2-Fluoro-4-chlorophenylalanine is a versatile and valuable building block for the synthesis of modified peptides. Its unique combination of a base-labile Fmoc protecting group and a di-halogenated phenyl ring allows for its straightforward incorporation into peptide sequences using standard SPPS protocols. The resulting peptides benefit from the enhanced metabolic stability, altered lipophilicity, and conformational constraints imparted by the fluorinated and chlorinated phenylalanine residue. These properties make Fmoc-L-2-Fluoro-4-chlorophenylalanine an attractive tool for medicinal chemists and researchers aiming to develop novel peptide-based therapeutics and biochemical probes with improved pharmacological profiles.

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Taylor & Francis Online. Fmoc – Knowledge and References. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-306. [Link]

-

El-Gazzar, M. G., Abu-Hashem, A. A., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1104–1143. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

El-Gazzar, M. G., Abu-Hashem, A. A., & El-Enany, M. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1104–1143. [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Sal-Sahin, T., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

-

openPR. Fluorinated Amino Acids Market Touching New Development Level. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Methods for removing the Fmoc group. International journal of peptide and protein research, 35(3), 161-214. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

SpectraBase. FMOC-chloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. nbinno.com [nbinno.com]

- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. isotope.com [isotope.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Automated Peptide Synthesizers [peptidemachines.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

molecular weight and formula of Fmoc-L-2-Fluoro-4-chlorophenylalanine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Fmoc-L-2-Fluoro-4-chlorophenylalanine

Part 1: Physicochemical Specifications

1.1 Molecular Identity Fmoc-L-2-Fluoro-4-chlorophenylalanine is a highly specialized, non-canonical amino acid used in peptidomimetic drug discovery.[1] It combines the lipophilicity of a halogenated aromatic side chain with the steric permissiveness of an ortho-fluorine atom.[1]

-

IUPAC Name: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-chloro-2-fluorophenyl)propanoic acid[1]

-

Common Name: Fmoc-Phe(2-F-4-Cl)-OH[1]

-

Stereochemistry: L-isomer (S-configuration)[1]

1.2 Quantitative Data Profile

| Property | Value | Unit | Notes |

| Chemical Formula | C₂₄H₁₉ClFNO₄ | - | - |

| Molecular Weight | 439.86 | g/mol | Average Mass |

| Monoisotopic Mass | 439.0987 | Da | For MS Calibration (M+H⁺: 440.106) |

| Elemental Composition | C (65.53%), H (4.35%), Cl (8.06%), F (4.32%), N (3.18%), O (14.55%) | % | Theoretical |

| CAS Number | Custom/Non-Catalog | - | Note: Isomeric to CAS 1217789-59-7 (2-Cl-4-F) |

| pKa (COOH) | ~3.6 | - | Predicted (Acidic shift due to halogens) |

| LogP | ~5.2 | - | High Lipophilicity (Fmoc + Halogens) |

Critical Distinction: Do not confuse this molecule with its positional isomer, Fmoc-2-Chloro-4-fluorophenylalanine (CAS 1217789-59-7).[1] While they share the same mass, the ortho-position substituent (Fluorine vs. Chlorine) drastically alters steric hindrance during peptide coupling.[1]

Part 2: Synthetic Utility & The "Ortho-Fluorine" Effect[1]

2.1 Mechanistic Insight: Sterics vs. Electronics In Solid Phase Peptide Synthesis (SPPS), the position of halogens on the phenylalanine ring dictates coupling efficiency.[1]

-

Steric Advantage: The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å).[1] Unlike ortho-chloro derivatives, which suffer from severe steric clash with the

-amine, the ortho-fluoro group in Fmoc-L-2-Fluoro-4-chlorophenylalanine is relatively permissive, allowing for standard coupling kinetics.[1] -

Electronic Deactivation: The high electronegativity of the ortho-fluorine exerts a strong inductive effect (-I), lowering the pKa of the

-amine once the Fmoc group is removed.[1] This reduces the nucleophilicity of the N-terminus for the subsequent amino acid coupling.[1]

2.2 Optimized SPPS Protocol Standard protocols may fail during the subsequent cycle due to amine deactivation.[1] Use the following modified workflow:

-

Resin Loading: Use low-loading resins (0.3–0.5 mmol/g) to prevent aggregation of hydrophobic halogenated chains.[1]

-

Coupling (This AA):

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Subsequent Coupling (Critical Step):

Part 3: Visualization of Workflows

3.1 Structural & Synthetic Logic The following diagram illustrates the structural integration of the molecule and the decision logic for SPPS cycles.

Caption: Workflow illustrating the critical "Check Nucleophilicity" step required due to the electronic withdrawal of the ortho-fluorine atom.

Part 4: Analytical Validation (QC)

To validate the identity of Fmoc-L-2-Fluoro-4-chlorophenylalanine, rely on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

4.1 Mass Spectrometry Targets (ESI+)

| Ion Species | Expected m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 440.10 | Protonated molecular ion (Primary ID) |

| [M+Na]⁺ | 462.09 | Sodium adduct (Common in ESI) |

| [M+H - Fmoc]⁺ | 218.03 | Fragment: Loss of protecting group (Phe-2F-4Cl core) |

| Isotope Pattern | M / M+2 | Distinct 3:1 ratio due to Chlorine-35/37 |[1]

4.2 Chiral HPLC Method (Enantiomeric Purity) Since the L-configuration is critical for bioactivity, chiral separation is required to detect D-isomer impurities.[1]

-

Column: Chiralpak IA or IC (immobilized amylose/cellulose).[1]

-

Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Fmoc absorption).[1]

-

Acceptance Criteria: > 99.5% L-isomer (ee > 99%).[1]

Part 5: Storage & Stability

-

Temperature: Store at +2°C to +8°C (Desiccated). Long-term storage at -20°C is preferred.[1]

-

Light Sensitivity: Protect from light.[1] The Fmoc group is slowly cleaved by UV radiation over time.[1]

-

Hygroscopicity: Moderate.[1] Allow the vial to reach room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester.[1]

References

-

PubChem. (2024).[1][3][4] Compound Summary: Fmoc-4-chlorophenylalanine (Structural Analog).[1] Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Context on Fmoc stability and halogenated side chains). Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of Halogenated Amino Acids in Peptide Drug Discovery

An In-Depth Technical Guide to Fmoc-L-2-Fluoro-4-chlorophenylalanine: A Keystone for Advanced Peptide Synthesis

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by challenges in metabolic stability and bioavailability. The strategic incorporation of non-canonical amino acids is a proven strategy to overcome these limitations. Among these, halogenated amino acids, such as Fmoc-L-2-Fluoro-4-chlorophenylalanine, have emerged as powerful tools for medicinal chemists. The introduction of fluorine and chlorine atoms onto the phenyl ring of phenylalanine imparts unique electronic and steric properties, influencing peptide conformation, enzymatic resistance, and binding affinity. This guide provides a comprehensive overview of Fmoc-L-2-Fluoro-4-chlorophenylalanine, its chemical identity, properties, and its pivotal role in solid-phase peptide synthesis (SPPS).

Chemical Identity and Molecular Structure

Fmoc-L-2-Fluoro-4-chlorophenylalanine, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-2-fluorophenyl)propanoic acid, is a derivative of the natural amino acid L-phenylalanine. It is protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for Fmoc-based solid-phase peptide synthesis.

Table 1: Chemical Identifiers for Fmoc-L-2-Fluoro-4-chlorophenylalanine

| Identifier | Value |

| SMILES | O=C(O)NC(=O)OCC2c3ccccc3c4ccccc24 |

| InChI | InChI=1S/C24H19ClFNO4/c25-18-10-11-19(17(26)12-18)13-22(23(28)29)27-24(30)31-14-21-16-8-4-1-2-6-15(16)20-7-3-5-9-21/h1-12,21-22H,13-14H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

| CAS Number | 1217789-59-7[1] |

| Molecular Formula | C₂₄H₁₉ClFNO₄[1] |

| Molecular Weight | 439.86 g/mol [1] |

| PubChem ID | 53398086[1] |

Physicochemical and Handling Properties

Fmoc-L-2-Fluoro-4-chlorophenylalanine is typically a white solid with good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Table 2: Physicochemical Properties and Handling Recommendations

| Property | Value/Recommendation | Source |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [a]D²⁵ = -58 ± 1 ° (c=1 in DMF) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

The Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis. Its utility lies in its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. This strategy minimizes side reactions and preserves the integrity of sensitive amino acid residues.

The Fmoc-SPPS cycle is a repetitive process involving two key steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Experimental Protocol: Standard Fmoc Deprotection

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection: A qualitative test, such as the Kaiser test, is performed to confirm the presence of a free primary amine.

Caption: Workflow for the deprotection of the Fmoc group in SPPS.

Incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into Peptides

The unique substitution pattern of a fluorine atom at the 2-position and a chlorine atom at the 4-position of the phenyl ring introduces significant steric and electronic perturbations. These modifications can enhance the resulting peptide's resistance to enzymatic degradation and modulate its binding affinity and selectivity for its biological target.

Experimental Protocol: Coupling of Fmoc-L-2-Fluoro-4-chlorophenylalanine

-

Activation: Fmoc-L-2-Fluoro-4-chlorophenylalanine (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature.

-

Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Confirmation of Coupling: A qualitative test, such as the Kaiser test, is performed to confirm the absence of free primary amines, indicating a complete coupling reaction.

Caption: Workflow for the coupling of an Fmoc-protected amino acid in SPPS.

Applications in Drug Development and Research

The incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into peptide sequences is a strategic choice for researchers aiming to enhance the therapeutic potential of their lead compounds.

-

Improved Pharmacokinetic Properties: The presence of halogens can increase the lipophilicity of the peptide, potentially improving its absorption and distribution. Furthermore, the steric hindrance provided by the 2-fluoro and 4-chloro substituents can shield the adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's half-life in vivo.[1]

-

Enhanced Bioactivity and Selectivity: The unique electronic properties of the di-substituted phenyl ring can lead to novel interactions with the target receptor or enzyme, resulting in enhanced binding affinity and selectivity.[1]

-

Conformational Control: The steric bulk of the substituted phenyl ring can be used to induce specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

Conclusion

Fmoc-L-2-Fluoro-4-chlorophenylalanine is a valuable and specialized building block for the synthesis of advanced peptides. Its unique halogenation pattern offers a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of peptides, paving the way for the development of novel and more effective peptide-based therapeutics. The well-established protocols for Fmoc-SPPS allow for its efficient and reliable incorporation into a wide range of peptide sequences, making it an indispensable component in the modern drug discovery toolbox.

References

-

Chem-Impex International. (n.d.). Fmoc-2-chloro-L-phenylalanine. Retrieved February 3, 2026, from [Link]

Sources

Halogenated Phenylalanine Derivatives: A Strategic Toolkit for Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Imperative of Halogenation

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools, the incorporation of halogens—particularly on aromatic scaffolds like phenylalanine—stands out as a powerful and versatile strategy. Halogenation is far more than a simple substitution; it is a nuanced approach to modulate a molecule's intrinsic properties, including its lipophilicity, metabolic stability, binding affinity, and conformation.[1][2]

This guide provides an in-depth exploration of the applications of halogenated phenylalanine derivatives in drug discovery. Moving beyond a mere catalog of examples, we will delve into the underlying physicochemical principles, provide actionable experimental protocols, and examine case studies that highlight the transformative potential of these unique building blocks. As Senior Application Scientists, our goal is to bridge theory with practice, offering insights grounded in both mechanistic understanding and field-proven application.

Chapter 1: The Halogen Effect: Modulating the Physicochemical Landscape of Phenylalanine

The substitution of a hydrogen atom on the phenyl ring of phenylalanine with a halogen (F, Cl, Br, I) initiates a cascade of changes in the molecule's properties. The specific halogen and its position (ortho, meta, or para) dictate the nature and magnitude of these changes.[3]

-

Fluorine (F): Often considered a hydrogen isostere due to its small size, fluorine's high electronegativity imparts a strong inductive effect.[1] This can lower the pKa of nearby acidic or basic groups, alter electrostatic interactions, and block sites of metabolic oxidation by cytochrome P450 enzymes, thereby enhancing metabolic stability.[1][4]

-

Chlorine (Cl), Bromine (Br), and Iodine (I): These larger halogens introduce more significant steric bulk and are progressively more lipophilic.[2][5] Crucially, they are potent "halogen bond" donors. A halogen bond is a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[4][6] This interaction can be highly directional and can significantly enhance binding affinity and selectivity for a target protein.[7]

The following diagram illustrates the key physicochemical consequences of halogenating the phenylalanine ring.

Caption: Key physicochemical property shifts resulting from the halogenation of the phenylalanine side chain.

Table 1: Comparative Physicochemical Properties of Halogenated Phenylalanine Analogs

| Compound | Halogen | Position | LogP (Calculated) | Key Feature |

| L-Phenylalanine | H | - | -1.38 | Baseline |

| 4-Fluoro-L-phenylalanine | F | para | -1.89[8] | Metabolic stability, 19F NMR probe |

| 4-Chloro-L-phenylalanine | Cl | para | ~0.7 | Halogen bonding, enzyme inhibition |

| 4-Bromo-L-phenylalanine | Br | para | ~1.0 | Stronger halogen bonding |

| 4-Iodo-L-phenylalanine | I | para | ~1.3 | Strongest halogen bonding, PET imaging |

Note: LogP values are estimates and can vary based on the calculation method. The trend of increasing lipophilicity with halogen size is the key takeaway.

Chapter 2: Core Applications in Drug Discovery

The tailored properties of halogenated phenylalanine derivatives make them invaluable in several areas of drug development.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most frequent applications of fluorination is to block metabolic "soft spots." The aromatic ring of phenylalanine is susceptible to hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a site of oxidation, such as the para position, can effectively prevent this metabolic pathway due to the strength of the C-F bond, thereby increasing the drug's half-life and bioavailability.[1]

Modulating Target Binding and Selectivity

Halogen bonds are increasingly recognized and exploited in rational drug design.[4] By incorporating a chloro-, bromo-, or iodo-phenylalanine into a ligand, a specific, stabilizing interaction can be formed with a halogen bond acceptor (e.g., a backbone carbonyl) in the target's binding pocket. This can rescue affinity lost from other modifications or introduce a new anchor point to enhance potency and selectivity.[6][7] For instance, studies on L-type amino acid transporter 1 (LAT1), a target for cancer therapy, have shown that halogenation at different positions on the phenylalanine ring systematically alters binding affinity and selectivity.[3][9]

Probes for Mechanistic and Structural Studies

Fluorinated phenylalanine derivatives, particularly 4-fluoro-L-phenylalanine, serve as exceptional probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Since fluorine is absent in native biological systems, the ¹⁹F NMR signal is background-free.[11] Incorporating a fluorinated phenylalanine into a protein allows researchers to monitor protein-ligand interactions, conformational changes, and druggability in real-time.[11][12] This technique is highly sensitive and requires relatively low protein concentrations, making it ideal for fragment-based screening campaigns.[13][14]

Case Study: p-Chlorophenylalanine (Fenclonine) as an Enzyme Inhibitor

A classic example of a halogenated phenylalanine derivative with direct therapeutic application is p-Chlorophenylalanine (PCPA), also known as Fenclonine.[15][16] PCPA is a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[15] By blocking this enzyme, PCPA causes a profound depletion of serotonin levels in the brain.[15][17] While its clinical use for conditions like carcinoid syndrome has been limited by side effects, it remains an essential research tool for investigating the role of serotonin in various physiological and behavioral processes.[15][18][19]

Chapter 3: Experimental Workflows & Protocols

The successful application of halogenated phenylalanine derivatives hinges on robust synthetic and analytical methodologies. Here, we provide validated, step-by-step protocols for their synthesis and incorporation into peptides.

Protocol 1: Synthesis of N-α-Fmoc-4-chloro-D-phenylalanine

This protocol outlines a representative synthesis, which can be adapted for other halogenated isomers. The synthesis of chiral D-phenylalanine derivatives often involves asymmetric hydrogenation of a precursor.[20][21]

Objective: To synthesize the Fmoc-protected D-enantiomer of 4-chlorophenylalanine for use in solid-phase peptide synthesis.

Materials:

-

(Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid

-

Chiral Rhodium-phosphine catalyst (e.g., Rh(COD)₂BF₄ with a chiral ligand like DuPhos)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane and Water

-

Ethyl acetate, Hexane, Magnesium sulfate (MgSO₄)

Methodology:

-

Asymmetric Hydrogenation:

-

In a high-pressure reaction vessel, dissolve (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid and the chiral rhodium catalyst in anhydrous methanol.

-

Purge the vessel with argon, then introduce hydrogen gas to the specified pressure.

-

Stir the reaction at room temperature until hydrogen uptake ceases (monitor by pressure drop).

-

Vent the reactor, and concentrate the solution in vacuo to yield crude N-acetyl-4-chloro-D-phenylalanine.

-

-

Deacetylation:

-

Reflux the crude product in aqueous HCl for several hours to hydrolyze the acetyl group.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point to precipitate the free amino acid, 4-chloro-D-phenylalanine.

-

Filter the solid, wash with cold water, and dry.

-

-

Fmoc Protection:

-

Suspend the 4-chloro-D-phenylalanine in a 10% solution of sodium bicarbonate in water/dioxane.

-

Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the mixture with dilute HCl to precipitate the Fmoc-protected product.

-

Extract the product into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by recrystallization or column chromatography to yield pure N-α-Fmoc-4-chloro-D-phenylalanine.

-

Self-Validation: Confirm product identity and purity at each stage using ¹H NMR, Mass Spectrometry, and Chiral HPLC to verify enantiomeric excess.

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard Fmoc-based solid-phase synthesis for incorporating the halogenated amino acid into a peptide sequence.[22]

Objective: To incorporate N-α-Fmoc-4-chloro-D-phenylalanine into a target peptide sequence on a solid support.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

N-α-Fmoc-protected amino acids (including the halogenated derivative)

-

Dimethylformamide (DMF)

-

Piperidine (20% in DMF) for Fmoc deprotection

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or PyBOP.[23]

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling (primary amine absence).

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using the synthesized N-α-Fmoc-4-chloro-D-phenylalanine at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with dichloromethane (DCM), then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Purification: Dry the crude peptide and purify using Reverse-Phase HPLC. Confirm the final product's identity and purity by Mass Spectrometry.

Workflow: Using ¹⁹F NMR for Fragment Screening

This workflow outlines how a protein containing a fluorinated phenylalanine can be used to screen for small molecule binders.

Caption: A streamlined workflow for identifying ligand binding using protein-observed ¹⁹F NMR spectroscopy.

Conclusion and Future Outlook

Halogenated phenylalanine derivatives are a cornerstone of modern medicinal chemistry, offering a sophisticated means to fine-tune the properties of drug candidates. Their ability to enhance metabolic stability, modulate binding affinity through unique interactions like halogen bonding, and serve as powerful biophysical probes ensures their continued relevance.[1][2][10] As our understanding of halogen bonding becomes more refined and new enzymatic and synthetic methods for their incorporation are developed, the strategic application of these versatile building blocks will undoubtedly accelerate the discovery of safer, more effective therapeutics.[7][24] From neuroprotective agents to novel cancer therapies, the subtle yet profound influence of a single halogen atom continues to open new frontiers in drug design.[25][26][27]

References

- Vertex AI Search. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery.

- Ghosh, A., & Shinde, S. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed.

- Voth, A. R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.

- Lees, G. J., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed.

- Wang, L., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. ResearchGate.

- Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine.

- Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- Ibrahim, M. A. A. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.

- Wikipedia contributors. (n.d.). NMDA receptor. Wikipedia.

- Jin, C., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate.

- National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem.

- Wikipedia contributors. (n.d.). Fenclonine. Wikipedia.

- Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

- CN102234241A - Chemical synthesis method of chiral D-phenylalanine. (n.d.). Google Patents.

- Jin, C., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate.

- Luchinat, E., & Barbieri, L. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.

- Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH.

- Hansen, E., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. MDPI.

- Viegas, A., et al. (2011). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery.

- Burgess, K. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube.

- Gee, C. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications.

- Sjogren, C., & Carlsson, A. (1967). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PubMed.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fenclonine.

- Payne, J. T., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC - NIH.

- Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH.

- Vanderwolf, C. H., & Baker, G. B. (1986). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. PubMed.

- Carli, M., & Samanin, R. (1992). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. PubMed.

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fenclonine - Wikipedia [en.wikipedia.org]

- 16. fenclonine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 21. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. NMDA receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

A Robust Solid-Phase Protocol for the Incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into Synthetic Peptides

Application Note: A-024

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Phenylalanine Analogs

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties.[1][2] Halogenated amino acids, in particular, have garnered significant attention for their ability to modulate peptide conformation, metabolic stability, and binding affinity.[3] The introduction of fluorine can enhance bioavailability and stability, while chlorine substitution can introduce specific steric and electronic effects.[3][4][5] Fmoc-L-2-Fluoro-4-chlorophenylalanine is a prime example of such a strategically designed building block, offering a unique combination of halogens to probe and enhance peptide function.[6] This application note provides a detailed, field-proven protocol for the efficient incorporation of this specialized amino acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Understanding the Reactivity of Fmoc-L-2-Fluoro-4-chlorophenylalanine

Fmoc-L-2-Fluoro-4-chlorophenylalanine presents unique considerations in SPPS due to the electronic and steric effects of its halogen substituents. The electron-withdrawing nature of both fluorine and chlorine on the phenyl ring can subtly influence the reactivity of the carboxyl group during activation and coupling. Furthermore, the presence of a halogen at the ortho position (2-fluoro) may introduce a degree of steric hindrance that necessitates optimized coupling conditions to ensure complete and efficient amide bond formation. This protocol is designed to address these factors, ensuring high coupling efficiency and minimizing potential side reactions.

Comprehensive SPPS Protocol

This protocol outlines the manual synthesis of a peptide containing Fmoc-L-2-Fluoro-4-chlorophenylalanine on a Rink Amide resin, suitable for producing a C-terminally amidated peptide. The principles can be readily adapted for other resins and automated synthesizers.

I. Resin Preparation and Swelling

The initial step ensures the resin is properly prepared for synthesis, allowing for optimal reaction kinetics.

-

Resin Selection : Choose a resin appropriate for your desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a standard choice.[7]

-

Procedure :

-

Place the desired amount of Rink Amide resin (typically 100-200 mesh for manual synthesis) in a fritted reaction vessel.

-

Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are fully accessible.

-

After swelling, drain the DMF.

-

II. Iterative Peptide Elongation Cycle

The core of SPPS is a repeating cycle of deprotection and coupling to sequentially add amino acids.[7]

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.[8]

-

Reagent : 20% Piperidine in DMF (v/v).

-

Procedure :

-

Wash the resin three times with DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature. The Fmoc group is removed via a base-induced β-elimination mechanism.[9][10]

-

Drain the solution. The dibenzofulvene byproduct released during deprotection can be monitored by UV spectroscopy to quantify the reaction progress.[8]

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Diagram of the Fmoc Deprotection Mechanism

Caption: The base-catalyzed elimination of the Fmoc group.

This is the critical step for incorporating the unnatural amino acid. The choice of coupling reagents is vital for overcoming potential steric hindrance and ensuring high efficiency.

-

Reagents :

-

Procedure :

-

In a separate vial, dissolve Fmoc-L-2-Fluoro-4-chlorophenylalanine (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. The solution should change color, indicating the formation of the active ester.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, extending the reaction time or using microwave-assisted SPPS can be beneficial.[13]

-

After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Diagram of the SPPS Coupling Cycle

Caption: The iterative workflow for adding an amino acid in SPPS.

It is crucial to verify the completion of the coupling reaction before proceeding to the next cycle.

-

Kaiser Test : A qualitative test for the presence of free primary amines.[14]

-

Take a small sample of resin beads and wash them with ethanol.

-

Add solutions of ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol.

-

Heat the sample. A blue color indicates the presence of free amines and an incomplete reaction. A yellow or colorless result signifies a complete coupling.

-

Note : The Kaiser test is not applicable for N-terminal proline residues.

-

III. Peptide Cleavage and Deprotection

Once the desired peptide sequence is assembled, it must be cleaved from the resin support, and all side-chain protecting groups must be removed.

-

Final Fmoc Removal : Before cleavage, ensure the N-terminal Fmoc group is removed using the standard deprotection procedure.[15]

-

Cleavage Cocktail : The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. For a peptide without sensitive residues like Cysteine, Methionine, or Tryptophan, a standard cocktail is sufficient.

-

Reagent B : Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[16][17]

-

Rationale : TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[18] Scavengers like TIS and phenol are essential to trap the highly reactive carbocations generated during this process, preventing them from modifying the peptide.[15][19]

-

-

Procedure :

-

Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.[15]

-

Add the freshly prepared, chilled cleavage cocktail to the resin in a fume hood.

-

Stir the mixture at room temperature for 1.5-2 hours.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

IV. Purification and Analysis

The final step is to purify the crude peptide and verify its identity and purity.

-

Purification :

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis :

Quantitative Data Summary

| Step | Reagent | Volume/Amount (per 0.1 mmol scale) | Time |

| Resin Swelling | DMF | 5-10 mL | ≥ 1 hour |

| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL (x2) | 5-10 min (x2) |

| Amino Acid Activation | Fmoc-L-2-Fluoro-4-chlorophenylalanine | 3-5 equiv. (0.3-0.5 mmol) | 1-2 min |

| HBTU | 2.9 equiv. (0.29 mmol) | ||

| HOBt | 3 equiv. (0.3 mmol) | ||

| DIPEA | 6 equiv. (0.6 mmol) | ||

| Coupling | Activated Amino Acid Solution | ~5 mL | 1-2 hours |

| Cleavage | Reagent B (TFA/Phenol/H₂O/TIS) | 10 mL | 1.5-2 hours |

| Precipitation | Cold Diethyl Ether | ~40-50 mL | 10-15 min |

Troubleshooting

-

Incomplete Coupling (Positive Kaiser Test) : If the Kaiser test is positive after the initial coupling time, extend the reaction for another 1-2 hours. If it remains positive, consider a double coupling protocol where the coupling step is repeated with a fresh solution of activated amino acid. For persistently difficult couplings, reagents like HATU or COMU may offer improved efficiency.[21][22]

-

Low Cleavage Yield : Ensure the peptide-resin is completely dry before adding the cleavage cocktail. Water can interfere with the cleavage efficiency of some linkers. Also, confirm that the cleavage time is adequate; for some sequences, a longer duration may be necessary.

-

Side Reactions during Cleavage : The presence of unexpected peaks in the HPLC chromatogram of the crude product may indicate side reactions. Ensure that the cleavage cocktail is freshly prepared and contains an adequate concentration of scavengers, especially if the peptide contains sensitive residues.

Conclusion

The successful incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into synthetic peptides is readily achievable with careful attention to the coupling and cleavage steps. The protocol described herein, utilizing standard HBTU/HOBt activation chemistry and a robust TFA-based cleavage strategy, provides a reliable framework for researchers. By understanding the specific chemical properties of this unnatural amino acid and implementing appropriate monitoring and purification techniques, scientists can effectively leverage its unique characteristics to advance their research and drug development programs.

References

- Vertex AI Search. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Wikipedia. (2024). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Custom Peptide Synthesis. (2026). Fmoc-L-Penta fluorophenylalanine: Essential for Custom Peptide Synthesis.

-

ResearchGate. (2025). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

-

ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from a Merck Millipore technical document.

-

Al-Zoubi, M. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.

-

Sharma, G., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- O'Ferrall, R. A. M. (1970). Relationships between E2 and ElcB mechanisms of β-elimination. Journal of the Chemical Society B: Physical Organic.

- Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

- A professional blog. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Suzhou Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis.

- A professional publication. (n.d.).

- Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.

- PMC. (n.d.).

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- A dissertation. (2015).

- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 198560-41-7: FMOC-L-2-Chlorophe | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. chempep.com [chempep.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. peptide.com [peptide.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. bachem.com [bachem.com]

- 22. peptide.com [peptide.com]

coupling conditions for Fmoc-L-2-Fluoro-4-chlorophenylalanine in SPPS

Application Note & Protocol

Topic: Optimized Coupling Conditions for Fmoc-L-2-Fluoro-4-chlorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Electron-Deficient Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, stability, and conformation.[1][2][3] Fmoc-L-2-Fluoro-4-chlorophenylalanine is a valuable building block, offering unique electronic and steric properties due to its di-halogenated phenyl ring. However, these same features present a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The strong electron-withdrawing nature of the fluorine and chlorine substituents deactivates the carboxyl group, rendering the amino acid sterically hindered and electronically deficient. This guide provides a comprehensive analysis and a robust protocol for the efficient and reliable incorporation of this "difficult" amino acid into peptide chains using Fmoc-based SPPS.[4][5]

The Reactivity Profile of Fmoc-L-2-Fluoro-4-chlorophenylalanine

Understanding the underlying chemistry is critical to developing a successful coupling strategy. The primary obstacle arises from the electronic effects exerted by the halogen atoms on the phenyl ring.

-

Inductive Effect: Both fluorine (at position 2) and chlorine (at position 4) are highly electronegative. They exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the carboxyl group.

-

Reduced Nucleophilicity: This withdrawal of electron density deactivates the carboxylate anion, making it a weaker nucleophile. During the activation step of the coupling reaction, this reduced nucleophilicity slows the rate of attack on the coupling reagent, making the formation of the activated ester intermediate less favorable compared to standard amino acids.[5][6]

This inherent low reactivity necessitates the use of highly efficient activation methods and optimized conditions to drive the coupling reaction to completion and avoid the formation of deletion sequences.

Strategic Selection of Coupling Reagents for a Deactivated System

Standard coupling conditions may prove insufficient for Fmoc-L-2-Fluoro-4-chlorophenylalanine. The choice of coupling reagent is the most critical parameter for success. Reagents are broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).

-

Carbodiimides (e.g., DIC): While cost-effective, reagents like N,N'-diisopropylcarbodiimide (DIC) often require additives like 1-hydroxybenzotriazole (HOBt) to form an active ester and minimize racemization.[7] For an electron-deficient residue, this pathway may be too slow, leading to incomplete coupling.

-

Onium Salts (e.g., HBTU, HCTU): Reagents like HBTU and HCTU are more potent than carbodiimide/HOBt systems and are suitable for many standard couplings.

-

High-Reactivity Onium Salts (HATU): For particularly difficult couplings, including sterically hindered or electron-deficient amino acids, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice.[7] HATU is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the reaction, accelerating the formation of the active ester and the subsequent aminolysis, making it exceptionally efficient.

Therefore, a HATU-based activation strategy is strongly recommended to overcome the electronic deactivation of Fmoc-L-2-Fluoro-4-chlorophenylalanine.

Mechanism of HATU-Mediated Activation

The efficiency of HATU lies in its ability to rapidly form a highly reactive OAt-active ester. The process, facilitated by a non-nucleophilic base, proceeds as follows:

-

Deprotonation: A tertiary amine base (e.g., DIPEA) deprotonates the carboxylic acid of the Fmoc-amino acid.[8]

-

Activation: The resulting carboxylate attacks the HATU reagent to form the unstable acyl-uronium intermediate.[8]

-

Active Ester Formation: This intermediate rapidly rearranges to form the highly reactive OAt-ester, which is the key species for the subsequent acylation reaction.[8][9]

-

Coupling: The free N-terminal amine of the peptide-resin attacks the activated ester, forming the desired peptide bond and releasing HOAt.[8]

Optimized Coupling Protocol

This protocol assumes a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales. The procedure follows a standard Fmoc-SPPS cycle.[10][11]

A. General SPPS Workflow

The incorporation of any amino acid in Fmoc-SPPS follows a cyclical process.

B. Step-by-Step Coupling Procedure

Materials:

-

Fmoc-L-2-Fluoro-4-chlorophenylalanine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Peptide-resin with a free N-terminal amine

Protocol:

-

Preparation of Coupling Solution:

-

In a clean vial, dissolve Fmoc-L-2-Fluoro-4-chlorophenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Briefly vortex to ensure complete dissolution.

-

Add DIPEA (8 equivalents) to the solution. This is known as in-situ neutralization/activation.[12] The solution may change color.

-

Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.

-

-

Coupling Reaction:

-

To the deprotected and washed peptide-resin, add the prepared coupling solution from Step 1.

-

Ensure the resin is fully submerged and agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature.

-

Allow the coupling reaction to proceed for a minimum of 1-2 hours. Due to the deactivated nature of the amino acid, a longer coupling time is recommended compared to standard residues.

-

-

Post-Coupling Wash:

-

After the coupling period, drain the reaction solution from the vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring and Potential Recoupling:

-

Perform a qualitative Kaiser test (see Section 4) on a small sample of resin beads to check for the presence of free primary amines.[13][14]

-

Negative Test (beads remain yellow/colorless): The coupling is complete. Proceed to the next deprotection cycle.

-

Positive Test (beads turn dark blue): The coupling is incomplete. Perform a second coupling ("recouple") by repeating steps 1-3. A fresh coupling solution should be prepared. Do not simply extend the time of the first coupling. If the Kaiser test is still positive after a second coupling, consider a capping step with acetic anhydride to terminate the unreacted chains and prevent the formation of deletion peptides.[15]

-

C. Recommended Coupling Conditions Summary

| Parameter | Recommendation | Rationale |

| Amino Acid | 4 eq. | Drives the reaction forward for a difficult coupling. |

| Coupling Reagent | HATU (3.9 eq.) | High-reactivity onium salt ideal for electron-deficient and sterically hindered residues. |

| Base | DIPEA (8 eq.) | A non-nucleophilic, sterically hindered base that minimizes side reactions and racemization.[9][12] |

| Solvent | DMF or NMP | Polar aprotic solvents that are excellent for both swelling the resin and dissolving reagents.[16] |

| Reaction Time | 1 - 2 hours | Extended time is necessary to ensure the slow-reacting amino acid couples completely. |

| Temperature | Room Temperature | Elevated temperatures (35-50°C) can be used to disrupt aggregation but may increase the risk of side reactions.[15] |

| Monitoring | Kaiser Test | A reliable qualitative test for detecting residual free primary amines.[13] |

Self-Validation: Monitoring Coupling Efficiency

Trustworthy protocols must include checkpoints. The Kaiser test is a crucial in-process control to validate the completion of the coupling step.

Kaiser Test Protocol:

-

Collect a small sample of resin beads (5-10 beads) after the post-coupling wash and place them in a small glass test tube.

-

Wash the beads once more in the test tube with ethanol and then with fresh DMF.

-

Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).

-

Heat the tube at ~100-110°C for 3-5 minutes.[17]

-

Observe the color of the beads and the solution.

-

Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines and an incomplete reaction.

-

Yellow/Colorless Beads & Solution: Negative result, indicating a complete coupling.

-

Note: The Kaiser test is unreliable for secondary amines like proline.[18] For sequences where this residue is N-terminal, an alternative like the chloranil test is required.[18]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after 1st Coupling | 1. Insufficient coupling time.2. Low reactivity of the amino acid.3. Onset of peptide aggregation on the resin. | 1. Recouple: Perform a second coupling with a freshly prepared activation mixture.[14]2. Increase Time: For the second coupling, extend the reaction time to 2-4 hours.3. Change Solvent: If aggregation is suspected, switch to NMP or use a solvent mixture known to disrupt secondary structures. |

| Low Final Peptide Purity | 1. Incomplete couplings leading to deletion sequences.2. Racemization during activation. | 1. Implement Capping: After an incomplete coupling, cap unreacted amines with acetic anhydride/DIPEA to prevent deletion products.2. Avoid Excess Base/Pre-activation: Do not exceed the recommended equivalents of base or the pre-activation time to minimize the risk of racemization.[6] |

| Resin Shrinking or Clumping | Severe on-resin peptide aggregation, hindering reagent access to reactive sites. | 1. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.2. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40°C).[15] |

Conclusion

The successful incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine is a readily achievable goal that hinges on acknowledging and addressing its unique electronic properties. By moving beyond standard coupling protocols and employing a high-reactivity reagent like HATU, extending reaction times, and diligently monitoring reaction completion with the Kaiser test, researchers can reliably synthesize peptides containing this valuable non-canonical amino acid. This strategic approach ensures high-yield, high-purity synthesis, paving the way for the development of novel peptide-based therapeutics and research tools.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Horne, W. S., & Raines, R. T. (2006). An electronic effect on protein structure. Protein Science, 15(7), 1571-1575. Available at: [Link]

-

Du, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01373-22. Available at: [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Du, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Available at: [Link]

-

Fields, G. B. (Ed.). (1997). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 48-66). Academic Press. Available at: [Link]

-

D'Arcy, S., & Stihle, M. (2020). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 120(11), 4981-5031. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyano-O-acylisourea. Synform, 2022(10), A155-A159. Available at: [Link]

-

Wang, S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6745. Available at: [Link]

- Silverman, R. B. (2000). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Organic Chemistry of Drug Design and Drug Action. Academic Press.

-

CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

-

Arroyo-Currás, N., et al. (2019). Peptide-Mediated Electrochemical Steric Hindrance Assay for One-Step Detection of HIV Antibodies. Analytical Chemistry, 91(8), 5038-5043. Available at: [Link]

-

Vo, K., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1221-1227. Available at: [Link]

-

Benoiton, N. L. (2005). Peptide Coupling Reagents, More than a Letter Soup. In Chemistry of Peptide Synthesis. CRC Press. Available at: [Link]

-

Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]

-

Verma, D., et al. (2020). Role of capping in peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5437-5440. Available at: [Link]

-

Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros. Retrieved from [Link]

-

Tulla-Puche, J., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Incorporation of Fmoc-L-2-Fluoro-4-chlorophenylalanine into Bioactive Peptides